Ophioceric acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H20O3 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(1aS,7aR,7bS)-3,3,5-trimethyl-6-oxo-1,1a,2,4,7,7a-hexahydrocyclopropa[e]azulene-7b-carboxylic acid |
InChI |
InChI=1S/C15H20O3/c1-8-10-7-14(2,3)5-9-6-15(9,13(17)18)11(10)4-12(8)16/h9,11H,4-7H2,1-3H3,(H,17,18)/t9-,11+,15-/m0/s1 |
InChI Key |
STEFDXGKULBYNU-ISOBSLSZSA-N |
SMILES |
CC1=C2CC(CC3CC3(C2CC1=O)C(=O)O)(C)C |
Isomeric SMILES |
CC1=C2CC(C[C@H]3C[C@]3([C@@H]2CC1=O)C(=O)O)(C)C |
Canonical SMILES |
CC1=C2CC(CC3CC3(C2CC1=O)C(=O)O)(C)C |
Synonyms |
ophioceric acid |
Origin of Product |
United States |
Isolation and Dereplication Methodologies of Ophioceric Acid
Discovery and Original Isolation Sources
The identification of ophioceric acid has been linked to screening programs searching for novel bioactive metabolites from fungi, particularly those from unique ecological niches.
Freshwater fungi have emerged as a significant source of chemical diversity, leading to the discovery of novel natural products, including this compound. nih.govacs.org
This compound was first reported from the aquatic fungus Ophioceras venezuelense (strain A447-1B). acs.orgacs.orgnih.gov This fungus was collected from a fast-flowing stream at La Selva Biological Station in Heredia, Costa Rica. nih.gov The discovery was part of a broader investigation into freshwater fungi as producers of new bioactive metabolites. acs.org To date, this compound is one of the first natural products to be described from the Ophioceras genus. acs.orgacs.org
For production, solid-substrate fermentation cultures of O. venezuelense were grown on rice. acs.org This method is a common technique for cultivating fungi to stimulate the production of secondary metabolites.
The fungus Trichoderma harzianum, known as a biocontrol agent, has also been identified as a producer of this compound. nih.govnih.govresearchgate.net Specifically, the strain XS-20090075, isolated from a soft coral in the South China Sea, was found to produce this sesquiterpenoid. nih.govnih.govencyclopedia.pub
Interestingly, the production of this compound in T. harzianum was induced through chemical epigenetic manipulation. nih.gov The fungus was fermented on a rice medium for 45 days at room temperature. nih.gov This culture was treated with a histone deacetylase (HDAC) inhibitor, specifically 10 μM sodium butyrate, which appeared to activate a dormant biosynthetic pathway for africane sesquiterpenoids, leading to the isolation of this compound. nih.govresearchgate.net This finding was significant as it was the first time an africane sesquiterpenoid had been discovered from the Trichoderma genus. nih.govresearchgate.net
This compound has also been isolated from the fungus Clonostachys compactiuscula strain FKR-0021. sci-hub.seresearchgate.netsemanticscholar.org This fungal strain was originally isolated from a rhizosphere soil sample collected on Minami-Daito Island in Okinawa, Japan. sci-hub.se The compound was identified from the culture broth of the fungus grown in a static culture as part of a screening program for antimalarial agents from microbial secondary metabolites. sci-hub.se
Besides the primary producers, this compound has been noted in studies involving other fungal genera, often as a known compound identified during the isolation of new metabolites. The genus Clonostachys, belonging to the family Bionectriaceae, is a notable producer. researchgate.netsemanticscholar.orgnih.gov While Ophioceras, Trichoderma, and Clonostachys are the key genera identified, the discovery of this compound from different environments—freshwater, marine, and terrestrial—suggests that other related fungi may also possess the genetic capability to synthesize this compound.
Table 1: Fungal Sources of this compound
| Fungal Species | Strain | Isolation Source |
|---|---|---|
| Ophioceras venezuelense | A447-1B | Freshwater stream in Costa Rica nih.gov |
| Trichoderma harzianum | XS-20090075 | Soft coral from the South China Sea nih.govnih.gov |
Aquatic Fungi as Producers of this compound
Trichoderma harzianum Strains and Cultivation
Extraction and Purification Techniques for this compound Isolation
The isolation of this compound from fungal cultures involves a multi-step process of extraction and chromatographic purification. The general workflow is adapted based on the specific fungal matrix and culture conditions.
From the solid-substrate rice fermentation of Ophioceras venezuelense, the culture was extracted with ethyl acetate (B1210297). acs.org The resulting crude extract was then partitioned between hexane (B92381) and acetonitrile (B52724). acs.org The acetonitrile-soluble portion, containing this compound, was subjected to further purification. acs.org This involved size-exclusion chromatography using a Sephadex LH-20 column, followed by reversed-phase High-Performance Liquid Chromatography (HPLC) and silica (B1680970) gel flash chromatography to yield the pure compound. acs.org
In the case of Trichoderma harzianum fermented on a rice medium, the entire culture was extracted with ethyl acetate (EtOAc) to get a crude extract. nih.gov This extract underwent a series of chromatographic separations. The specific details of the full purification process from this source to yield this compound are part of a larger isolation effort for multiple compounds. nih.gov
For Clonostachys compactiuscula, this compound was isolated from the culture broth. sci-hub.se The purification process involved fractionation, which led to the collection of a fraction that was then freeze-dried to afford the compound. sci-hub.se
Table 2: Summary of Extraction and Purification Steps
| Step | Reagent/Method | Source Fungus | Reference |
|---|---|---|---|
| Extraction | Ethyl Acetate | Ophioceras venezuelense, Trichoderma harzianum | acs.orgnih.gov |
| Partitioning | Hexane-Acetonitrile | Ophioceras venezuelense | acs.org |
| Chromatography | Sephadex LH-20 | Ophioceras venezuelense | acs.org |
| Chromatography | Reversed-Phase HPLC | Ophioceras venezuelense | acs.org |
| Chromatography | Silica Gel Flash Chromatography | Ophioceras venezuelense | acs.org |
| Fractionation | Not specified in detail | Clonostachys compactiuscula | sci-hub.se |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Regiolone |
| Ophiocerin A |
| Ophiocerin B |
| Ophiocerin C |
| Ophiocerin D |
| Harzianolic acid A |
| Harzianone E |
| 3,7,11-trihydroxy-cycloneran |
| Methyl 3,7-dihydroxy-15-cycloneranate |
| Catenioblin C |
| Ascotrichic acid |
| Cyclonerotriol |
| (10E)-12-acetoxy-10-cycloneren-3,7-diol |
| Cyclonerodiol |
| Cyclonerodiol oxide |
| Epicyclonerodiol oxide |
| ent-Trichoacorenol |
| Trichoacorenol |
| Clonocoprogen A |
| Clonocoprogen B |
| Clonocoprogen C |
| N14-palmitoylcoprogen |
| Curvularin |
| Coniochaetone G |
| N-benzyl-3-phenylpropanamide |
| N-benzyl-3-phenyllactamide |
| Sodium butyrate |
Solvent Extraction Strategies
The initial step in isolating this compound from fungal cultures involves solvent extraction. This process separates the desired compound from the solid or liquid fermentation medium based on its solubility.
Ethyl acetate (EtOAc) is a commonly employed solvent for this purpose due to its ability to dissolve a wide range of moderately polar to nonpolar organic compounds. frontiersin.orgontosight.ai The general procedure involves partitioning the crude fungal material (either the culture broth or the mycelial mass) with ethyl acetate. The mixture is thoroughly agitated to facilitate the transfer of metabolites like this compound from the aqueous or solid phase into the organic solvent. ontosight.ai After separation of the layers, the ethyl acetate fraction, now containing the crude extract, is collected and concentrated under reduced pressure to yield a residue for further purification. researchgate.net This strategy is effective for obtaining an enriched extract of fungal secondary metabolites, including this compound. frontiersin.org
| Solvent | Polarity | Typical Application |
|---|---|---|
| Ethyl Acetate (EtOAc) | Moderately Polar | Broad-spectrum extraction of fungal secondary metabolites. frontiersin.orgontosight.ai |
| Methanol (B129727) (MeOH) | Polar | Extraction of polar compounds. mdpi.com |
| Dichloromethane (B109758) (CH2Cl2) | Nonpolar | Extraction of nonpolar compounds. |
| n-Hexane | Nonpolar | Used for defatting or extracting highly nonpolar compounds. nih.gov |
Chromatographic Separation Techniques
Following initial extraction, the crude extract containing this compound undergoes several stages of chromatographic separation to achieve purification.
Size-Exclusion Chromatography (e.g., Sephadex LH-20)
Size-exclusion chromatography (SEC) separates molecules based on their size, or more accurately, their hydrodynamic volume. researchgate.net Sephadex LH-20 is a common stationary phase for this technique, particularly for the separation of natural products. researchgate.net It consists of hydroxypropylated dextran (B179266) beads that allow small molecules to enter their pores, retarding their elution, while larger molecules are excluded and elute more quickly. pan.olsztyn.pl
In the purification of this compound and its related compounds, fractions obtained from initial chromatographic steps are often subjected to Sephadex LH-20 column chromatography. frontiersin.org A typical mobile phase used is a mixture of dichloromethane and methanol (e.g., CH2Cl2-CH3OH, 1:1 v/v), which serves to separate compounds based on size and polarity, further fractionating the extract before final purification steps. frontiersin.orgnih.gov
High-Performance Liquid Chromatography (HPLC) Applications (e.g., Reversed-Phase HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. frontiersin.org In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like methanol or acetonitrile. chromtech.comsepscience.com
For the isolation of this compound, semi-preparative RP-HPLC is employed. frontiersin.org A fraction enriched with the compound is injected onto a column, such as a Kromasil C18 column (250 × 10 mm, 5 μm), and eluted with a specific solvent mixture. frontiersin.org For instance, an isocratic mobile phase of 60% methanol in water has been successfully used to purify this compound. frontiersin.org The pH of the mobile phase can be a critical parameter for achieving optimal separation, especially for acidic compounds like this compound. inacom.nl
| Parameter | Condition | Reference |
|---|---|---|
| Column | Kromasil C18, semi-preparative (250 × 10 mm, 5 μm) | frontiersin.org |
| Mobile Phase | 60% Methanol in Water (Isocratic) | frontiersin.org |
| Detection | Photodiode Array (PDA) Detector | frontiersin.org |
Silica Gel Flash Chromatography
Flash chromatography is a rapid form of column chromatography that uses air pressure to force the solvent through the column, speeding up the separation process. rochester.edu It is widely used for the initial fractionation of crude extracts. The stationary phase is typically silica gel, a polar adsorbent. hawachhplccolumn.com
In the isolation scheme for this compound, fractions are subjected to repeated silica gel column chromatography. frontiersin.org A gradient elution system, such as petroleum ether-ethyl acetate (PE-EtOAc), is often used. frontiersin.org The solvent polarity is gradually increased, allowing for the separation of compounds based on their affinity for the silica gel. This technique is effective for separating this compound from other less polar or more polar compounds present in the extract. frontiersin.orgreachdevices.com
Preparative Thin Layer Chromatography (PTLC) for Related Compounds
Preparative Thin Layer Chromatography (PTLC) is a simple and cost-effective method for purifying compounds on a larger scale than analytical TLC. amazonaws.com While not always the primary method for this compound itself, it is a valuable technique for purifying related fungal metabolites from complex mixtures. nih.govals-journal.com
In this method, the crude extract or a partially purified fraction is applied as a band onto a thick layer of adsorbent (e.g., silica gel GF254) on a glass plate. nih.govnih.gov The plate is then developed in a chamber with a suitable mobile phase, such as a mixture of n-hexane and ethyl acetate. nih.gov After development, the separated bands of compounds are visualized (e.g., under UV light), and the desired band is physically scraped from the plate. The compound is then eluted from the adsorbent with a polar solvent to yield the purified substance. nih.gov This technique is particularly useful for isolating minor compounds or for final cleanup of fractions obtained from other chromatographic methods.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Ethyl acetate |
| Methanol |
| Dichloromethane |
| Petroleum ether |
| n-Hexane |
| Acetonitrile |
Biosynthetic Pathways and Genetic Insights into Ophioceric Acid Production
Elucidation of Ophioceric Acid Biosynthesis
The formation of this compound is a multi-step process that begins with a common precursor in isoprenoid metabolism and proceeds through cyclization and subsequent oxidative modifications.
This compound is classified as an africane-type sesquiterpenoid, a diverse family of natural products characterized by a complex 5/7/3 tricyclic skeleton. acs.orgnih.gov The biosynthetic journey to create this structure begins with farnesyl diphosphate (B83284) (FPP), a central C15 intermediate in the isoprenoid pathway. FPP serves as the linear precursor that undergoes a remarkable transformation into the intricate cyclic framework of the africane core. acs.org
The conversion of the linear FPP molecule into the final this compound product is orchestrated by a cascade of specialized enzymes. This enzymatic sequence ensures the precise formation of the correct stereochemistry and functional groups.
The first committed step in the biosynthesis is the cyclization of farnesyl diphosphate. This crucial transformation is catalyzed by a sesquiterpene cyclase. acs.orgnih.gov Through genome mining, a specific enzyme, designated IfeA, has been identified as the africanol (B1251995) sesquiterpene cyclase. acs.org This enzyme masterfully guides the folding and cyclization of FPP to forge the signature 5/7/3 tricyclic core of the africane skeleton, yielding the initial cyclic intermediate. acs.orgnih.gov
Following the creation of the foundational africane framework, the molecule undergoes a series of "tailoring" reactions. These modifications are primarily oxidative and are carried out by cytochrome P450 monooxygenases (P450s). acs.orgnih.gov Specifically, two P450 enzymes, identified as IfeB and IfeC, have been implicated in the pathway. acs.org These enzymes work sequentially to introduce oxygen atoms, leading to the formation of an α,β-unsaturated ketone on the cyclopentane (B165970) ring and the oxidation of a methyl group to a carboxylic acid, which are characteristic features of this compound. acs.orgnih.govacs.org
Research has successfully identified key intermediates in the biosynthetic pathway. The direct product of the IfeA-catalyzed cyclization of FPP is the sesquiterpenoid known as africanol. acs.orgnih.gov This molecule, possessing the core africane skeleton, serves as the substrate for the subsequent oxidative transformations. The cytochrome P450 enzymes IfeB and IfeC then act upon africanol to convert it into the final product, this compound. acs.orgnih.gov
Table 1: Key Enzymes in this compound Biosynthesis
| Enzyme Name | Enzyme Class | Function |
| IfeA | Sesquiterpene Cyclase | Catalyzes the cyclization of Farnesyl Diphosphate (FPP) to form the africane skeleton (Africanol). acs.orgnih.gov |
| IfeB | Cytochrome P450 | Performs oxidative modifications on the africanol intermediate. acs.org |
| IfeC | Cytochrome P450 | Performs further oxidative modifications, leading to the final this compound structure. acs.org |
Enzymatic Transformations in the Biosynthetic Cascade
Cytochrome P450 Enzymes (e.g., IfeB, IfeC) in Oxidative Modifications
Genetic Basis of this compound Biosynthesis
The coordinated production of this compound is rooted in the genetic organization of the responsible enzymes. The discovery of the biosynthetic pathway was made possible through genome mining, a technique used to identify genes involved in the production of specific metabolites. acs.orgnih.govacs.org
This investigation revealed that the genes encoding the three key enzymes—IfeA, IfeB, and IfeC—are co-located in the fungal genome, forming a biosynthetic gene cluster (BGC) referred to as the ife cluster. acs.orgcityu.edu.hk BGCs are a common feature in the biosynthesis of fungal secondary metabolites. plos.org This clustering facilitates the co-regulation of all necessary genes, ensuring that the entire enzymatic machinery for the pathway is expressed in a coordinated manner. The identification of this three-gene ife cluster provides a definitive link between the genetic information and the chemical synthesis of africane-type sesquiterpenes like this compound. acs.org
Genome Mining for Biosynthetic Gene Clusters
Genome mining has emerged as a powerful strategy for identifying the genetic loci responsible for the production of secondary metabolites, including this compound. acs.orgmdpi.comjmicrobiol.or.kr This approach involves the computational analysis of fungal genomes to locate biosynthetic gene clusters (BGCs), which are physically clustered groups of genes that collectively encode the enzymes for a specific metabolic pathway. frontiersin.orgbiorxiv.org
Research has successfully employed genome mining to uncover the BGC responsible for this compound. acs.orgrsc.org This process typically utilizes bioinformatics tools like antiSMASH (Antibiotics and Secondary Metabolite Analysis SHell) to scan genomic data for sequences characteristic of key biosynthetic enzymes. jmicrobiol.or.krnih.gov For terpenoids like this compound, the search focuses on identifying genes encoding terpene synthases or cyclases, which are crucial for constructing the core carbon skeleton of the molecule. acs.orgbiorxiv.org
Through this in silico approach, a sesquiterpene cyclase, designated IfeA, was discovered and found to be responsible for the initial cyclization of farnesyl diphosphate to produce the intermediate compound africanol. rsc.org Subsequent analysis of the BGC identified two cytochrome P450 monooxygenases, IfeB and IfeC, which further modify the africanol scaffold to ultimately yield this compound. rsc.org The identification of these specific genes within a single cluster provides strong evidence for their coordinated role in the biosynthesis of this compound.
| Tool/Strategy | Application in this compound Research | Key Findings |
| Genome Mining | Identification of the biosynthetic gene cluster (BGC) for this compound. | Uncovered the genes responsible for the entire biosynthetic pathway. acs.orgrsc.org |
| antiSMASH | A specific bioinformatics tool used to predict and annotate BGCs within fungal genomes. jmicrobiol.or.krnih.gov | Pinpointed the specific gene cluster containing the necessary enzymes for this compound synthesis. |
| Gene Identification | Focused on locating genes for sesquiterpene cyclases and cytochrome P450s. | Identified IfeA (sesquiterpene cyclase), IfeB, and IfeC (cytochrome P450s) as the key enzymes. rsc.org |
Transcriptomic Analysis of Gene Expression
While genome mining reveals the genetic potential for biosynthesis, transcriptomic analysis provides insights into the actual expression of these genes under specific conditions. mdpi.comfrontiersin.orgfrontiersin.org This technique involves sequencing the complete set of RNA transcripts (the transcriptome) in a cell, offering a snapshot of which genes are active and at what levels.
In the context of this compound production, transcriptomic analysis can be used to correlate the expression levels of the genes within the identified BGC with the production of the compound. For instance, by comparing the transcriptomes of a fungal strain under conditions that induce this compound production versus conditions where it is not produced, researchers can confirm the functional roles of the genes identified through genome mining.
Studies have shown that differential gene expression analysis is a powerful tool for understanding how environmental or developmental cues trigger the activation of BGCs. frontiersin.orgnih.gov For example, an increase in the transcription of the IfeA, IfeB, and IfeC genes would be expected to coincide with the accumulation of this compound. This approach helps to validate the functions of the biosynthetic genes and can also uncover regulatory genes that control the expression of the entire cluster.
| Analysis Type | Purpose in this compound Research | Expected Outcome |
| Comparative Transcriptomics | To compare gene expression between producing and non-producing conditions. | Higher transcript levels of IfeA, IfeB, and IfeC in producing conditions. |
| Differential Gene Expression | To identify genes with significant changes in expression related to this compound synthesis. | Confirmation of the functional roles of the biosynthetic genes. frontiersin.orgnih.gov |
| Regulatory Gene Discovery | To find transcription factors or other regulatory elements that control the BGC. | Identification of potential targets for metabolic engineering to enhance production. |
Modulation of Biosynthesis through Chemical Epigenetic Manipulation
Many fungal BGCs, including those for valuable secondary metabolites, are often "silent" or expressed at very low levels under standard laboratory conditions. mdpi.comresearchgate.net Chemical epigenetic manipulation is a strategy used to activate these silent gene clusters and induce the production of novel or otherwise unobserved compounds. nih.govfrontiersin.org This approach involves the use of small molecules that modify the epigenetic landscape of the fungus, primarily through the inhibition of enzymes like histone deacetylases (HDACs) and DNA methyltransferases (DNMTs). nih.govsavemyexams.com
The production of this compound has been successfully induced using this technique. nih.govresearchgate.net In one study, the coral-derived fungus Trichoderma harzianum (XS-20090075) was treated with a histone deacetylase (HDAC) inhibitor, sodium butyrate. nih.govresearchgate.net This treatment led to significant changes in the fungus's metabolic profile, including the novel production of this compound. nih.govresearchgate.net
The mechanism behind this activation lies in the alteration of chromatin structure. savemyexams.comfrontiersin.org HDAC inhibitors promote the acetylation of histones, leading to a more relaxed chromatin state (euchromatin). savemyexams.com This "opening up" of the chromatin makes the genes within previously silent BGCs accessible to the transcriptional machinery, thereby initiating their expression. savemyexams.commdpi.com The successful induction of this compound biosynthesis through chemical epigenetic manipulation demonstrates the presence of a cryptic BGC for this compound in T. harzianum and highlights the potential of this method for discovering new natural products. nih.govresearchgate.net
| Epigenetic Modifier | Target Enzyme | Effect on Chromatin | Outcome for this compound |
| Sodium Butyrate | Histone Deacetylase (HDAC) nih.govresearchgate.net | Increases histone acetylation, leading to a more open chromatin structure. savemyexams.com | Induced the production of this compound in Trichoderma harzianum. nih.govresearchgate.net |
| HDAC Inhibitors (general) | Histone Deacetylases (HDACs) | Promote euchromatin formation, making genes accessible for transcription. savemyexams.com | Activation of silent biosynthetic gene clusters. frontiersin.org |
| DNMT Inhibitors (general) | DNA Methyltransferases (DNMTs) | Reduce DNA methylation, which typically suppresses gene expression. nih.gov | Can also be used to activate silent gene clusters. nih.gov |
Chemical Synthesis and Analogues of Ophioceric Acid
Total Synthesis Approaches of Ophioceric Acid and Related Ophiocerins
The total synthesis of ophiocerins has been approached through various strategic disconnections of the tetrahydropyran (B127337) core and its stereochemically rich substituents. Key strategies have focused on efficiently and selectively installing the multiple chiral centers present in the molecules.
A cornerstone in the synthesis of many ophiocerin family members is the use of powerful stereoselective reactions to construct the key chiral diol functionalities. The Sharpless asymmetric dihydroxylation has been a particularly pivotal and widely employed method. researchgate.net This reaction allows for the enantioselective conversion of a prochiral alkene into a chiral diol with a predictable stereochemical outcome, which is crucial for building the core structure of ophiocerins.
For instance, the first stereoselective total syntheses of ophiocerin B and C successfully utilized Sharpless asymmetric dihydroxylation as the key step to create the C-3/C-4 vicinal diol. jst.go.jpthieme-connect.com In these syntheses, a key alkene intermediate was subjected to dihydroxylation using either AD-mix-α or AD-mix-β, the commercially available chiral reagent mixtures for the Sharpless reaction, to generate the desired diastereomer. thieme-connect.com The C-6 stereocenter was typically sourced from a known chiral starting material, such as a chiral epoxide. jst.go.jpthieme-connect.com
Similarly, a stereoselective total synthesis of ophiocerin B was reported starting from L-malic acid. ncl.res.inarkat-usa.org In this route, after the elaboration of L-malic acid into a suitable alkene precursor, Sharpless asymmetric dihydroxylation with AD-mix-β was used to install the C-3 and C-4 stereocenters in a single, highly selective step. ncl.res.inarkat-usa.org The synthesis of ophiocerin D has also been accomplished using a combination of a chiron approach and asymmetric synthesis, where the C-3/C-4 vicinal diols were generated via Sharpless asymmetric dihydroxylation. acs.org
These examples underscore the power and reliability of this reaction in providing access to the complex stereochemical array of the ophiocerin core. The general strategy often involves the steps summarized in the table below.
| Step | Description | Reagents/Methods | Target Compound(s) |
| 1 | Preparation of Alkene Precursor | Wittig olefination, Swern oxidation | Ophiocerin B, C |
| 2 | Asymmetric Dihydroxylation | Sharpless Reaction (AD-mix-α or AD-mix-β) | Ophiocerin B, C, D |
| 3 | Cyclization | Acid-catalyzed cyclization, TBAF-mediated desilylation/cyclization | Ophiocerin B |
Carbohydrates represent an ideal source of chirality for natural product synthesis, often referred to as the "chiral pool." Several total syntheses of ophiocerins have leveraged readily available sugars as starting materials to efficiently establish the required stereocenters.
A notable carbohydrate-based approach was developed for the synthesis of ophiocerins A, B, and C starting from methyl α-D-glucopyranoside. koreascience.krresearchgate.net This commercially available sugar was chemically transformed through a sequence of reactions to create a key diol intermediate, which already contained the correct stereochemical information derived from the glucose backbone. koreascience.kr This intermediate was then further elaborated and cyclized to form the substituted tetrahydropyran ring of the target ophiocerins. koreascience.kr
In a different approach, the synthesis of ophiocerin D was accomplished using D-(+)-galactose as the starting material. researchgate.net A synthesis of ophiocerin D has also been reported starting from D-xylose. acs.org Furthermore, a versatile chiral hexane-tetraol intermediate, which can be converted into ophiocerins A, B, and C, was synthesized in six steps from D-glucono-δ-lactone. researchgate.net These routes demonstrate the utility of carbohydrates as foundational building blocks, providing a stereochemically defined scaffold that significantly simplifies the synthetic challenge.
Organocatalysis, which uses small, metal-free organic molecules to catalyze chemical transformations, has emerged as a powerful tool in asymmetric synthesis. youtube.com An organocatalytic approach has been successfully applied to the synthesis of key building blocks for ophiocerins. researchgate.net
Specifically, a proline-catalyzed intermolecular aldol (B89426) reaction between acetone (B3395972) and D-glyceraldehyde acetonide was developed. researchgate.net This reaction was used to prepare chiral (2R,3S)-hexane-1,2,3,5-tetraol derivatives with complete stereocontrol. These tetraol intermediates are versatile building blocks whose synthetic utility was demonstrated by their successful conversion into ophiocerins A, B, and C. researchgate.net This methodology highlights the potential of organocatalysis to create complex, stereochemically rich fragments required for natural product synthesis from simple starting materials.
Carbohydrate-Based Synthetic Routes
Design and Synthesis of this compound Analogues and Derivatives
The chemical synthesis of natural products provides an essential platform for creating structural analogues and derivatives. While the primary focus in the literature has been on the total synthesis of the naturally occurring ophiocerins, the developed synthetic strategies are inherently adaptable for generating a library of related compounds. arkat-usa.org
The creation of analogues can be achieved through several modifications of the established synthetic routes:
Stereochemical Analogues: The stereochemistry of the ophiocerin core can be systematically varied. For example, by using the opposite enantiomer of the Sharpless dihydroxylation reagent (i.e., AD-mix-α instead of AD-mix-β), the opposite stereochemistry at the C-3 and C-4 diol can be obtained, leading to the synthesis of different diastereomers. thieme-connect.com The synthesis of ophiocerin A, for example, was proposed via an asymmetric dihydroxylation of a key cis-olefin intermediate, a modification of the route used for ophiocerins B and C which started from a trans-olefin. thieme-connect.com
Side-Chain Modification: The ester side chain can be altered. In the synthesis of ophiocerin D, esterification with isocrotonic acid is a late-stage step. researchgate.net By substituting isocrotonic acid with other acids (e.g., different isomers, saturated or unsaturated acids, aromatic acids), a wide range of ester derivatives could be synthesized.
Core Structure Modification: The substituents on the tetrahydropyran ring itself can be modified. Intermediates along the synthetic pathway, such as alcohols, can be converted into other functional groups (e.g., ethers, halides) before the final cyclization or esterification steps, leading to novel core-modified analogues.
Such synthetic diversification allows for the exploration of molecules with potentially improved or novel biological activities.
Structure-Activity Relationship Studies (SAR) in Synthetic Analogues
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity, guiding the design of more potent and selective compounds. youtube.com For the ophiocerin family, this compound has been identified as a phytotoxin that inhibits the root growth of Arabidopsis thaliana. acs.org
However, dedicated SAR studies on a broad series of synthetic this compound or ophiocerin analogues are not yet extensively reported in the scientific literature. The feasibility of generating such analogues through the versatile total synthesis routes provides a clear path forward for future investigations. thieme-connect.comarkat-usa.org
A systematic SAR study of ophiocerins would involve:
Synthesizing a Library of Analogues: Creating derivatives by modifying stereocenters, the ester side chain, and functional groups on the tetrahydropyran ring, as described in section 5.2.
Biological Evaluation: Testing the synthesized analogues in relevant biological assays, such as the root growth inhibition assay, to determine their potency compared to the parent natural product.
Analysis: Correlating the observed changes in activity with the specific structural modifications. For example, determining if all stereocenters are essential for activity, or if the unsaturation in the ester side chain is a key feature for its phytotoxicity.
Such studies would provide valuable insights into the pharmacophore of this compound and could lead to the development of new chemical probes or agrochemical leads.
Biological Activities and Pharmacological Potential of Ophioceric Acid Preclinical Investigations
Antimicrobial Properties and Mechanisms
Ophioceric acid has been identified as a secondary metabolite from fungi known to produce antimicrobial compounds. tandfonline.com While specific mechanistic studies on this compound are limited, its association with fungi exhibiting broad-spectrum antimicrobial action suggests its potential contribution to these effects.
Fungal extracts containing a class of compounds to which this compound belongs have demonstrated activity against pathogenic fungi. For instance, an extract from Fusicoccum aesculi MFLU10-0266 showed antimicrobial activity against Candida albicans. tandfonline.com Similarly, fungi from the Ophioceras genus, the original source of ophiocerins and this compound, are noted for producing antifungal compounds. tandfonline.com However, specific minimum inhibitory concentration (MIC) values for purified this compound against C. albicans are not detailed in the available preclinical research.
Preliminary studies indicate potential antibacterial properties of this compound. An extract from the fungus Ophioceras cf. leptosporum MFLU 10-0281, a known producer of this compound, exhibited the highest inhibitory activity against Staphylococcus aureus among the tested strains. tandfonline.com The extract from Fusicoccum aesculi also showed activity against Pseudomonas aeruginosa. tandfonline.com Despite these findings, specific MIC values for this compound against these bacterial strains have not been reported in the reviewed literature.
This compound belongs to a broader family of bioactive molecules, including ophiocerins, which are recognized for their antimicrobial properties. tandfonline.comnih.gov These compounds are produced by various saprobic and aquatic fungi, which secrete them to compete with other microorganisms in their environment. tandfonline.comnih.gov The sesterterpenoids, a class that includes the related ophiobolins, exhibit a wide spectrum of biological activities, including antimicrobial functions. nih.govnih.gov This suggests that this compound may contribute to a wider range of antimicrobial effects, though its specific spectrum of activity is yet to be fully characterized.
Table 1: Summary of Observed Antimicrobial Activities of Fungal Extracts Containing this compound or Related Compounds
| Fungal Source | Target Microorganism | Observed Activity | Citation |
| Ophioceras cf. leptosporum | Staphylococcus aureus | Highest antibacterial activity among tested extracts. | tandfonline.com |
| Fusicoccum aesculi | Pseudomonas aeruginosa | Antimicrobial activity exhibited. | tandfonline.com |
| Fusicoccum aesculi | Candida albicans | Antimicrobial activity exhibited. | tandfonline.com |
| Ophioceras venezuelense | General Bacteria & Fungi | Produced antibacterial and antifungal compounds (ophiocerins). | tandfonline.com |
Antibacterial Activity (e.g., against Staphylococcus aureus, Pseudomonas aeruginosa)
Antimalarial Activity against Plasmodium falciparum Strains
This compound has been isolated from fungi that also produce compounds with demonstrated antimalarial properties. For example, it was identified in the culture broth of the fungus Clonostachys compactiuscula FKR-0021, from which new antimalarial compounds, clonocoprogens A, B, and C, were also isolated. sci-hub.seresearchgate.net These clonocoprogens showed moderate activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, with IC50 values ranging from 1.7 to 9.9 µM. sci-hub.seresearchgate.net While this compound was identified as a constituent of this fungus, its specific antiplasmodial activity and IC50 values were not reported in this particular study. sci-hub.se Further research is required to determine the direct antimalarial potential of this compound.
Phytotoxic Effects (e.g., Inhibition of Root Growth in Arabidopsis thaliana)
The investigation into the phytotoxic effects of this compound is still in its early stages. This compound has been isolated from Trichoderma harzianum, a fungus known to produce a variety of secondary metabolites, including some with phytotoxic activity. mdpi.comencyclopedia.pub However, studies on this fungus have attributed potent phytotoxicity, specifically against the seedling growth of amaranth (B1665344) and lettuce, to other compounds like harziane diterpenes. mdpi.comresearchgate.net There is no specific data available from the reviewed preclinical studies detailing the inhibitory effects or IC50 values of this compound on the root growth of the model plant Arabidopsis thaliana.
Investigation of Potential Anticancer Activities (General, non-human, non-clinical focus)
The potential of this compound as an anticancer agent is suggested by its classification among ophiocerins and related compounds, which have been noted for their cytotoxic and antitumor activities. ontosight.aiontosight.airesearchgate.net The broader class of sesterterpenoids, which includes structurally related compounds, is recognized for a range of pharmacological activities, including cytotoxicity against various cancer cell lines. nih.govnih.gov For instance, compounds isolated from Trichoderma harzianum, a source of this compound, have exhibited cytotoxic activity against murine P388 leukemia, human HL-60 leukemia, and murine L1210 leukemia cell lines. encyclopedia.pub However, these activities have been attributed to other compounds, and specific preclinical studies focusing on the in vitro cytotoxic effects or IC50 values of purified this compound against cancer cell lines are not available in the currently reviewed literature.
Role in Cellular Signaling Pathways (General, non-human, non-clinical focus)
This compound is an africane sesquiterpenoid, a class of secondary metabolites produced by various organisms, including fungi. While preclinical research on the specific interactions of this compound with cellular signaling pathways is limited, the broader class of fungal sesquiterpenoids and other terpenoid compounds has been the subject of numerous investigations. These studies, conducted in non-human, non-clinical settings, provide a framework for understanding the potential mechanisms by which this compound might exert its biological effects.
Terpenoids, as a diverse group of natural products, are known to modulate a variety of signaling cascades that are crucial for cellular processes such as inflammation, proliferation, and apoptosis. frontiersin.orgnih.govresearchgate.net The investigation into these mechanisms often involves in vitro studies using cell lines and in vivo studies in animal models.
Modulation of Inflammatory Pathways
A key area of investigation for many natural compounds is their effect on inflammatory signaling. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central regulators of the inflammatory response. nih.gov
Interestingly, a study on other africane-type sesquiterpenoids, structurally related to this compound, demonstrated anti-inflammatory activity. In a preclinical model using lipopolysaccharide (LPS)-stimulated mouse macrophage RAW264.7 cells, these compounds suppressed the expression of cyclooxygenase-2 (COX-2) protein and the messenger RNA (mRNA) of inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6). nih.govresearchgate.netresearchgate.net Notably, this anti-inflammatory effect was found to be independent of NF-κB activation, suggesting an alternative mechanism of action for this particular class of sesquiterpenoids. nih.govresearchgate.net
Many other fungal terpenoids have been shown to directly target the NF-κB and MAPK signaling pathways. frontiersin.org For instance, certain terpenoids inhibit the phosphorylation of key proteins in the MAPK cascade, such as ERK, JNK, and p38, thereby downregulating the production of pro-inflammatory mediators. frontiersin.orgmdpi.com
| Compound Class | Signaling Pathway Investigated | Observed Effect in Preclinical Models | Reference |
|---|---|---|---|
| Africane-type sesquiterpenoids | NF-κB | Suppression of inflammatory mediators independent of NF-κB activation | nih.govresearchgate.net |
| Various Fungal Terpenoids | MAPK (ERK, JNK, p38) | Inhibition of phosphorylation, leading to reduced inflammation | frontiersin.orgmdpi.com |
| Various Fungal Terpenoids | NF-κB | Inhibition of activation, leading to reduced inflammation | nih.gov |
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Dysregulation of apoptosis is a hallmark of many diseases. Several fungal terpenoids have been shown to induce apoptosis in various cell types through the modulation of specific signaling pathways. insightsjhr.comaimspress.com
The intrinsic mitochondrial pathway is a common target. Some terpenoids can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis. frontiersin.orgnih.gov Ganoderic acid-T, a triterpenoid (B12794562) from a fungus, has been shown to induce mitochondria-mediated apoptosis in cancer cells in preclinical studies. sjtu.edu.cn
| Compound Class/Specific Compound | Signaling Pathway/Mechanism | Observed Effect in Preclinical Models | Reference |
|---|---|---|---|
| Fungal Terpenoids (General) | Intrinsic Mitochondrial Pathway | Modulation of Bax/Bcl-2 ratio, leading to caspase activation and apoptosis | frontiersin.orgnih.gov |
| Ganoderic acid-T (Triterpenoid) | Mitochondria-mediated Apoptosis | Induction of apoptosis in cancer cells | sjtu.edu.cn |
| Parthenolide (B1678480) (Sesquiterpene) | P13K/AKT/mTOR Pathway | Inhibition of the pathway, leading to apoptosis and inhibition of cell proliferation | frontiersin.org |
Impact on Cell Proliferation and Other Pathways
Uncontrolled cell proliferation is another fundamental cellular process targeted by many natural compounds. Signaling pathways such as the PI3K/Akt/mTOR pathway are crucial regulators of cell growth and survival. frontiersin.org The sesquiterpene parthenolide has been found to inhibit this pathway in preclinical models of human cancer cells. frontiersin.org
While the direct effects of this compound on these and other signaling pathways have yet to be elucidated, the existing research on related fungal sesquiterpenoids provides a strong rationale for future preclinical investigations into its mechanisms of action.
Ecological and Biotechnological Significance
Ecological Role in Fungal Interactions
Fungi produce a vast arsenal (B13267) of secondary metabolites that mediate their interactions with other organisms and the environment. These compounds are crucial for processes like chemical defense, communication, and competition. nih.govnih.govencyclopedia.pubresearchgate.net Sesquiterpenoids, in particular, are a major class of fungal metabolites involved in these ecological functions. nih.govnih.gov
The producing organism of ophioceric acid, Ophioceras venezuelense, is a freshwater fungus that also produces other bioactive compounds, ophiocerins A-D, which exhibit both antibacterial and antifungal properties. tandfonline.comtandfonline.compageplace.de The production of such antimicrobial agents suggests a competitive strategy, where the fungus releases these chemicals to inhibit the growth of other microorganisms and secure its niche. tandfonline.com During the decomposition of substrates like submerged wood, fungi compete for resources, and the secretion of secondary metabolites is a key factor in these competitive interactions. tandfonline.com
While direct studies on the specific ecological role of this compound in fungal-fungal interactions are not extensively documented, its origin from a fungus known to produce antimicrobial compounds suggests it likely contributes to the chemical defense mechanisms of Ophioceras venezuelense. Fungal metabolites often serve to deter competitors or predators, and this compound may play a part in this complex ecological strategy. encyclopedia.pubresearchgate.net
Potential for Biocontrol Applications (e.g., Phytotoxicity in agricultural contexts)
The search for natural and eco-friendly herbicides has led researchers to explore fungal secondary metabolites for their phytotoxic properties. mdpi.comnih.gov Many fungal metabolites, including a large number of terpenoids, have been identified as potent phytotoxins, capable of inhibiting plant growth, causing necrosis, and even plant death. mdpi.comnih.govoup.com These natural compounds are being investigated as potential leads for the development of bioherbicides, which could offer a more sustainable alternative to synthetic chemicals. uliege.beorst.edu
Sesquiterpenoids are among the principal chemical classes of fungal phytotoxins. mdpi.comnih.gov For example, various eremophilane-type sesquiterpenoids isolated from the endophytic fungus Rhizopycnis vagum have demonstrated strong phytotoxic activities against the radicle elongation of rice seedlings. frontiersin.org Other fungal sesquiterpenoids, like those from Seiridium species, also exhibit significant phytotoxic effects. researchgate.net The mechanisms of action for these phytotoxins are diverse, often involving the inhibition of essential plant enzymes, disruption of cell membranes, or interference with plant growth hormones. orst.eduumn.edunih.gov
Although direct experimental data on the phytotoxicity of this compound is not available in the reviewed literature, its chemical nature as a sesquiterpenoid places it within a class of compounds known for such activity. The potential for this compound or extracts from Ophioceras venezuelense to act as biocontrol agents, specifically as bioherbicides, warrants further investigation. asianjab.com Future studies screening this compound against common agricultural weeds could reveal its efficacy and mode of action, potentially adding it to the growing list of fungal metabolites with promise for agricultural applications.
Bioprospecting of Freshwater Fungi for Novel Metabolites
Freshwater ecosystems are a vast and relatively untapped reservoir of fungal biodiversity, representing a promising frontier for the discovery of novel, bioactive secondary metabolites. tandfonline.com Bioprospecting in these habitats has led to the isolation of numerous compounds with unique chemical structures and potent biological activities. researchgate.netresearchgate.net Freshwater fungi, adapting to their unique environmental pressures, produce a diverse array of metabolites, including polyketides, terpenoids, and alkaloids. researchgate.net
The discovery of this compound from the freshwater fungus Ophioceras venezuelense, collected from a submerged woody substrate, is a prime example of the success of such bioprospecting efforts. tandfonline.com This finding highlights the chemical richness of fungi from aquatic environments. Many novel compounds have been reported from freshwater-derived fungi, which may be suitable for various medicinal or agrochemical applications. researchgate.net The exploration of these organisms continues to yield compounds with potential antifungal, antibacterial, and cytotoxic activities.
Table 1: Examples of Bioactive Compounds from Freshwater Fungi
| Fungal Species | Compound(s) | Compound Class | Noted Activity | Source |
| Ophioceras venezuelense | This compound, Ophiocerins A-D | Sesquiterpenoid, Tetrahydropyran (B127337) derivatives | Antibacterial, Antifungal | tandfonline.com |
| Annulatascus triseptatus | Annularins A-H | Polyketide | Antibacterial | researchgate.net |
| Ophioceras dolichostomum | Ophiocerol | Neolignan | Antifungal | researchgate.net |
| Beltrania rhombica | Rhombidiol, Rhombitriol | Eudesmane sesquiterpenes | Not specified in source | tandfonline.com |
Activation of Silent Gene Clusters for Metabolite Production
Fungal genomes contain numerous biosynthetic gene clusters (BGCs) for secondary metabolites that are not expressed, or are "silent," under standard laboratory culture conditions. Activating these silent BGCs is a powerful strategy for discovering novel natural products. One effective method is chemical epigenetics, which involves using small-molecule inhibitors of enzymes like histone deacetylases (HDACs) or DNA methyltransferases (DNMTs).
A significant finding related to this compound came from a study on the coral-derived fungus Trichoderma harzianum. While this fungus did not produce this compound under normal conditions, its production was induced upon treatment with an HDAC inhibitor. This epigenetic modification activated a previously silent africane sesquiterpenoid biosynthetic pathway, leading to the isolation of this compound. This was the first time an africane sesquiterpenoid had been discovered from a Trichoderma species, demonstrating the power of this technique to unlock novel chemistry from well-studied fungal genera.
The use of epigenetic modifiers can dramatically alter a fungus's metabolic profile, suppressing some pathways while activating others. This approach not only leads to the discovery of new compounds but also provides insights into the genetic regulation of secondary metabolism.
Advanced Analytical Methodologies for Ophioceric Acid Research
Integrated Spectroscopic Platforms for Structural Confirmation
The definitive structural elucidation of ophioceric acid relies on a combination of advanced spectroscopic methods. acs.org This integrated approach provides a comprehensive dataset that allows for the unambiguous determination of its chemical structure and stereochemistry.
At the forefront of these techniques is Nuclear Magnetic Resonance (NMR) spectroscopy . A suite of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to piece together the molecular framework.
¹H and ¹³C NMR: These fundamental experiments provide initial information on the types of protons and carbons present in the molecule. For this compound, these spectra would reveal the number and chemical environments of its constituent atoms. acs.org
2D NMR Techniques:
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing for the identification of adjacent protons within the molecular structure. acs.org
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbon atoms, providing clear C-H connections. acs.org
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule. nih.gov
Other Spectroscopic Techniques:
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn allows for the calculation of its molecular formula. acs.orgnih.gov
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups, based on their characteristic vibrational frequencies. nih.gov
Circular Dichroism (CD): The absolute configuration of chiral centers in related compounds has been determined using the exciton (B1674681) chirality CD method. acs.orgnih.gov This technique compares the experimental CD spectrum with theoretically calculated spectra to assign the absolute stereochemistry.
The structural determination of this compound, an africane sesquiterpenoid, was accomplished through the detailed analysis of data from these varied spectroscopic methods. acs.orgnih.gov
Mass Spectrometry-Based Lipidomics for this compound Detection
Mass spectrometry (MS) coupled with liquid chromatography (LC) is a powerful platform for the detection and identification of lipids like this compound within complex biological extracts. researchgate.net This approach, central to the field of lipidomics, offers high sensitivity and selectivity.
The process typically involves the following steps:
Sample Preparation: Lipids are extracted from the biological source, such as fungal cultures. acs.org
Chromatographic Separation: The lipid extract is injected into an LC system. Reversed-phase HPLC is commonly used to separate the components of the mixture based on their polarity before they enter the mass spectrometer. acs.orgnih.gov
Ionization: As the separated compounds elute from the LC column, they are ionized. Electrospray ionization (ESI) is a soft ionization technique well-suited for molecules like this compound, as it minimizes in-source fragmentation. nih.gov
Mass Analysis:
Full Scan MS: The mass spectrometer scans a range of mass-to-charge (m/z) ratios to detect all ionized molecules eluting from the column. High-resolution instruments like Orbitrap or TOF analyzers provide highly accurate mass measurements, facilitating the determination of elemental compositions. nih.gov
Tandem MS (MS/MS): For structural confirmation, a specific precursor ion (e.g., the protonated molecule of this compound, [M+H]⁺) is selected and fragmented. The resulting pattern of product ions serves as a structural fingerprint, helping to confirm the identity of the compound. nih.gov
This LC-MS-based lipidomics approach has been successfully used to identify this compound from the freshwater aquatic fungus Ophioceras venezuelense and the coral-derived fungus Trichoderma harzianum. acs.orgnih.gov
Chemometric Approaches in Metabolite Profiling
Metabolite profiling of organisms that produce this compound, such as fungi, generates vast and complex datasets from techniques like LC-MS. mycosphere.org Chemometrics, which involves the use of multivariate statistics to analyze chemical data, is essential for interpreting these complex profiles and identifying significant metabolic changes. researchgate.net
Principal Component Analysis (PCA): This unsupervised statistical method is used to reduce the dimensionality of the data and visualize general trends and groupings within the samples. A PCA scores plot can reveal whether the metabolic profiles of a fungus change, for example, when subjected to different cultivation conditions or chemical treatments.
Partial Least Squares-Discriminant Analysis (PLS-DA): This is a supervised method used when samples belong to predefined classes (e.g., control vs. treated). PLS-DA models aim to identify the variables (metabolites) that are most influential in discriminating between the classes. researchgate.net Metabolites with high Variable Importance in Projection (VIP) scores are considered potential diagnostic markers. researchgate.net
One Strain Many Compounds (OSMAC): This is not a chemometric method itself, but a cultivation strategy that is often analyzed using chemometrics. The OSMAC approach involves growing a single fungal strain under various culture conditions to induce the production of different secondary metabolites. nih.gov For instance, the metabolic profile of Trichoderma harzianum was significantly altered by adding a histone deacetylase (HDAC) inhibitor, leading to the production of this compound, which was not detected in the control culture. nih.gov HPLC fingerprints and subsequent chemometric analysis are used to compare these profiles and identify novel or induced compounds. nih.gov
These approaches enable researchers to efficiently navigate complex metabolomic data, pinpointing significant metabolites like this compound and understanding the conditions that trigger their production. nih.govresearchgate.net
Quantitative Analytical Methods for this compound in Biological Samples
Accurate quantification of this compound in biological samples is crucial for understanding its biosynthesis and biological role. Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for this purpose due to its high selectivity and sensitivity.
The most robust quantitative MS-based method is Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) .
Principle of SRM/MRM: In this mode, the mass spectrometer is set to specifically monitor a predefined precursor-to-product ion transition that is unique to the analyte of interest. This involves selecting the precursor ion of this compound in the first mass analyzer, fragmenting it in a collision cell, and then selecting a specific product ion in the second mass analyzer. This highly specific detection method minimizes interference from the complex biological matrix, leading to a much better signal-to-noise ratio and lower limits of detection.
Key components of a quantitative LC-MS method:
| Component | Description | Relevance to this compound Quantification |
| Analyte | This compound | The target molecule for quantification. |
| Internal Standard (IS) | A compound added at a known concentration to all samples, standards, and quality controls. | Ideally, a stable isotope-labeled version of this compound would be used to correct for variations in sample preparation and instrument response. |
| Calibration Curve | A series of standards of known this compound concentrations are prepared and analyzed to create a calibration curve. | The concentration of this compound in unknown samples is determined by interpolating their response from this curve. |
| Sample Preparation | Extraction of this compound from the biological matrix (e.g., fungal mycelium, culture broth). | Methods like liquid-liquid extraction or solid-phase extraction are used to isolate the analyte and remove interfering substances. acs.org |
| LC-MS/MS System | A liquid chromatograph coupled to a tandem mass spectrometer (typically a triple quadrupole). | The system is optimized for the specific separation and detection of the this compound and its internal standard. |
While specific, validated quantitative methods for this compound have not been extensively published, the principles described are standard in the field of natural product quantification and would be directly applicable. acs.org The isolation of this compound has been achieved through techniques like silica (B1680970) gel column chromatography and purification by HPLC, which are foundational steps for obtaining pure standards needed for quantification. nih.gov
Future Research Directions for Ophioceric Acid
Elucidating Undiscovered Biosynthetic Enzymes and Pathways
The biosynthesis of ophioceric acid, an africane-type sesquiterpene, has been partially elucidated, revealing a complex pathway. nih.gov Future research will likely focus on identifying and characterizing the remaining undiscovered enzymes and regulatory elements within its biosynthetic gene cluster. While an africanol (B1251995) sesquiterpene cyclase and two cytochrome P450 enzymes responsible for key transformations have been identified through genome mining, the complete enzymatic cascade from the primary metabolite farnesyl pyrophosphate (FPP) to the final this compound structure is not fully understood. nih.govfrontiersin.org
A plausible biogenetic pathway suggests that FPP undergoes cyclization to form african-2-ene, followed by a series of oxidation reactions. frontiersin.org However, the specific enzymes catalyzing each of these oxidative steps, beyond the two identified P450s, remain to be discovered. Advanced techniques such as chemoproteomics, which utilizes activity-based probes, could be instrumental in rapidly identifying these functional proteins directly from fungal extracts, bypassing the need for traditional gene cloning and protein expression. frontiersin.org This approach has proven successful in elucidating complex biosynthetic pathways for other natural products in plants and could be adapted for fungal systems. frontiersin.org
Furthermore, the regulation of the this compound biosynthetic gene cluster is an area ripe for investigation. Epigenetic modifications have been shown to activate silent or cryptic biosynthetic gene clusters in fungi, leading to the production of novel or previously unobserved secondary metabolites. nih.govmdpi.com For instance, chemical epigenetic manipulation of Trichoderma harzianum using a histone deacetylase (HDAC) inhibitor led to the production of this compound, suggesting that its biosynthesis is under epigenetic control in this species. frontiersin.orgnih.gov Future studies could employ techniques like chromatin immunoprecipitation sequencing (ChIP-seq) to identify specific histone modifications and transcription factors that regulate the expression of the this compound gene cluster. A deeper understanding of these regulatory mechanisms could enable the targeted activation of the pathway to enhance the production of this compound and potentially discover novel analogues. mdpi.com
Table 1: Known and Postulated Enzymes in this compound Biosynthesis
| Step | Intermediate/Product | Known/Postulated Enzyme(s) | Function | Citation |
| 1 | Farnesyl Pyrophosphate (FPP) -> African-2-ene | Africane-type sesquiterpene cyclase | Cyclization | nih.govfrontiersin.org |
| 2 | African-2-ene -> Intermediates | Cytochrome P450 monooxygenases | Oxidation | nih.govfrontiersin.org |
| 3 | Intermediates -> this compound | Cytochrome P450 monooxygenases | Formation of α,β-unsaturated ketone and C14-carboxyl group | nih.gov |
Exploration of Novel Fungal Sources and Cultivation Strategies
This compound has been isolated from several fungal species, including the freshwater aquatic fungus Ophioceras venezuelense, Trichoderma harzianum, and Clonostachys compactiuscula. acs.orgmdpi.commdpi.com However, the vast diversity of the fungal kingdom, particularly in underexplored environments like freshwater habitats, suggests that many more this compound-producing strains await discovery. acs.orgnih.gov Less than 1% of publicly available fungal genomes are from freshwater fungi, highlighting a significant gap in our knowledge of their metabolic potential. acs.orgnih.gov Future research should focus on systematic screening of fungi from diverse ecological niches, including endophytic, marine, and extremophilic fungi, to identify new producers of this compound and its analogues.
Beyond the discovery of new fungal sources, optimizing cultivation strategies is crucial for enhancing the production of this compound. The "One Strain Many Compounds" (OSMAC) approach, which involves systematically altering cultivation parameters such as media composition, temperature, and aeration, has proven effective in inducing the production of otherwise silent secondary metabolites. nih.gov For example, the use of different media, such as rice medium, has been employed in the cultivation of T. harzianum for the production of its secondary metabolites. mdpi.com
Furthermore, chemical epigenetic manipulation and co-cultivation are promising strategies to unlock the full biosynthetic potential of known this compound-producing fungi. nih.govsemanticscholar.org The application of epigenetic modifiers like histone deacetylase (HDAC) inhibitors has already been shown to induce this compound production in T. harzianum. frontiersin.orgnih.gov Co-cultivation of a producer strain with other microorganisms can mimic natural competitive or symbiotic interactions, often triggering the expression of silent gene clusters as a defense or communication mechanism. semanticscholar.org Future studies could explore high-throughput screening of various co-culture pairings and epigenetic modifiers to identify conditions that maximize this compound yield.
Table 2: Fungal Sources of this compound
| Fungal Species | Habitat/Source | Citation |
| Ophioceras venezuelense | Freshwater aquatic fungus | acs.orgthieme-connect.com |
| Trichoderma harzianum | Coral-derived fungus | frontiersin.orgmdpi.com |
| Clonostachys compactiuscula | Fungus | mdpi.com |
| Beauveria felina | Fungus | cityu.edu.hk |
Development of Chemoenzymatic Synthetic Routes for this compound and Analogues
The complex, stereochemically rich 5/7/3 tricyclic skeleton of this compound presents a significant challenge for traditional chemical synthesis. nih.gov Chemoenzymatic synthesis, which integrates the selectivity of enzymes with the versatility of chemical reactions, offers a powerful alternative for the efficient and modular synthesis of this compound and its analogues. nih.govnih.gov This approach can provide access to enantiomerically pure compounds and facilitate the generation of a library of novel derivatives for structure-activity relationship (SAR) studies. nih.gov
A potential chemoenzymatic strategy could involve the enzymatic synthesis of a key chiral intermediate, followed by chemical transformations to complete the carbon skeleton and introduce specific functional groups. For instance, glycosyltransferases and glycosidases, which are key enzymes in carbohydrate biosynthesis, can be utilized for the synthesis of complex oligosaccharides and their analogues. youtube.com While not directly applicable to the terpenoid core of this compound, the principles of using enzymes to control stereochemistry and build complex scaffolds are transferable. nih.govfrontiersin.org
The development of chemoenzymatic routes would be greatly aided by the discovery and characterization of the full suite of biosynthetic enzymes for this compound. These enzymes, particularly the promiscuous P450 monooxygenases, could be employed as biocatalysts in a synthetic or semi-synthetic pathway. d-nb.info For example, a key tricyclic intermediate could be synthesized chemically and then subjected to enzymatic C-H oxidation by specific P450s to introduce the desired oxygenation patterns found in this compound and its natural analogues. nih.gov This hybrid approach would allow for the modular synthesis of a diverse range of compounds, which is essential for exploring their therapeutic potential. nih.govnih.gov
Comprehensive Investigations into Molecular Mechanisms of Preclinical Activities (excluding human/clinical)
Preclinical studies have revealed a range of biological activities for this compound and related compounds, including phytotoxic and potential anticancer effects. nih.govnih.gov However, the underlying molecular mechanisms of these activities are largely unknown. Future research should focus on comprehensive investigations to identify the specific molecular targets and signaling pathways modulated by this compound in non-human, preclinical models.
For instance, this compound has been shown to inhibit the root growth of Arabidopsis thaliana, indicating its potential as a phytotoxin. nih.gov Elucidating the mechanism of this phytotoxicity could involve transcriptomic and proteomic analyses of treated plants to identify differentially expressed genes and proteins involved in root development and stress responses. Similarly, in the context of its potential anticancer activity, studies using various cancer cell lines (excluding human) could be employed to investigate its effects on cell proliferation, apoptosis, cell cycle progression, and metastasis. nih.govmdpi.com
Identifying the direct molecular targets of this compound is a critical step in understanding its mechanism of action. Techniques such as affinity chromatography, where a modified this compound molecule is used to pull down its binding partners from cell lysates, could be employed. Subsequent identification of these binding proteins by mass spectrometry would provide direct evidence of its molecular targets. Understanding these target interactions and downstream signaling cascades will be crucial for optimizing the structure of this compound to enhance its desired biological activities and for guiding future preclinical development. nih.gov
Expanding Ecological Interaction Studies
The production of secondary metabolites like this compound by fungi is often linked to their ecological interactions with other organisms. plos.org These compounds can serve as signaling molecules, defense agents against competitors or predators, or as symbiotic effectors. plos.orgnih.gov While this compound has been isolated from fungi in diverse habitats, its specific ecological role remains largely unexplored. acs.orgmdpi.compageplace.de
Future research should aim to expand our understanding of the ecological significance of this compound. This could involve studying the interactions between this compound-producing fungi and other co-occurring microorganisms, such as bacteria and other fungi. nih.gov Co-culture experiments could be designed to investigate whether the production of this compound is induced or altered in the presence of other microbes, which would suggest a role in interspecies competition or communication. semanticscholar.org
Furthermore, the phytotoxic properties of this compound suggest a potential role in plant-fungal interactions. nih.gov Studies could investigate whether this compound-producing fungi act as plant pathogens or endophytes, and how the compound contributes to these interactions. For example, researchers could examine the effects of this compound on plant defense responses and whether it facilitates fungal colonization of plant tissues. Understanding the ecological roles of this compound will not only provide fundamental insights into fungal chemical ecology but may also reveal novel applications for the compound in agriculture or biotechnology. dntb.gov.uadntb.gov.ua
Q & A
Q. How to conduct a systematic literature review on this compound’s pharmacological applications?
- Methodological Answer : Follow PRISMA guidelines:
- Search Strategy : Use keywords (e.g., “this compound” AND “antioxidant”) in PubMed, Scopus, and Web of Science.
- Inclusion/Exclusion : Filter studies by relevance, publication date (e.g., 2010–2025), and experimental rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
